molecular formula C9H7NS B155284 2-Phenylthiazole CAS No. 1826-11-5

2-Phenylthiazole

Cat. No. B155284
Key on ui cas rn: 1826-11-5
M. Wt: 161.23 g/mol
InChI Key: WYKHSBAVLOPISI-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

A solution of 2-phenyl thiazole (200 mg, 1.24 mmol) in conc. sulphuric acid (0.5 ml) was cooled to 0° C. The nitrating mixture (made up of 0.5 ml of conc. nitric acid and 0.5 ml of conc. sulfuric acid) was added dropwise and stirred at 0° C. for 1 hr. The reaction was quenched with ice water and basified with sodium hydroxide solution. The resultant precipitate was filtered and washed with water. Purification by column chromatography over silica gel using EtOAc/pet ether gave 2-(4-nitrophenyl) thiazole (150 mg, 58.6%) as solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[S:8][CH:9]=[CH:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[N+:12]([C:4]1[CH:3]=[CH:2][C:1]([C:7]2[S:8][CH:9]=[CH:10][N:11]=2)=[CH:6][CH:5]=1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1SC=CN1
Name
Quantity
0.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ice water
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography over silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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